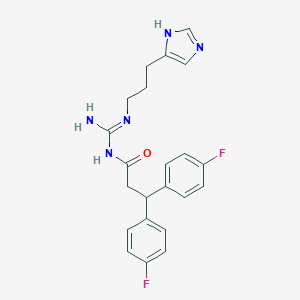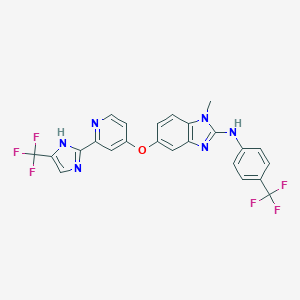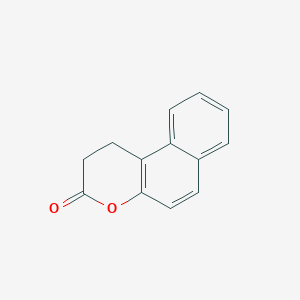![molecular formula C18H27NO2 B546243 trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B546243.png)
trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCL-2173 is a non-imidazole H3 antagonist.
Scientific Research Applications
Chemoenzymatic Synthesis
Trans-1-[3-(4-Acetylphenoxy)propyl]-3,5-dimethylpiperidine and its derivatives have been utilized in chemoenzymatic synthesis processes. For instance, Villar-Barro, Gotor, and Brieva (2015) demonstrated the highly selective synthesis of enantiopure trans-3-amino-4-hydroxypiperidines using orthogonally protected precursors. This process involved regioselective epoxide ring-opening and enzymatic resolution, showcasing the compound's utility in producing optically pure substances (Ángela Villar-Barro, V. Gotor, & R. Brieva, 2015).
Anticonvulsant Drug Research
This compound has also been a subject of interest in anticonvulsant drug research. For example, Pękala et al. (2011) synthesized a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides, including variants of the target compound, to investigate their anticonvulsant activity. This research provides insights into the compound's potential for therapeutic applications (E. Pękala, A. Waszkielewicz, E. Szneler, M. Walczak, & H. Marona, 2011).
Solvatofluorochromism Properties
In another study, Yu et al. (2021) investigated the solvatofluorochromism properties of squaraine dyes with cis-3,5-dimethylpiperidine. This research highlights the application of the compound in the field of luminescent materials, demonstrating its potential in developing new materials with specific optical properties (Fuqing Yu, Qiuming Yan, Kangli Liang, Zhenxing Cong, Qingqing Shao, Yigang Wang, Liming Hong, Lixia Jiang, Guigui Ye, Hongming Wang, Baozhu Chi, & Guomin Xia, 2021).
Fluorescence Enhancement Research
Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, where the compound's derivatives were examined for their unique photochemical behaviors. This study contributes to the understanding of the compound's role in enhancing fluorescence in certain chemical structures (Jye‐Shane Yang, Shih-Yi Chiou, & Kang-ling Liau, 2002).
properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(4-(3-((3S,5S)-3,5-dimethylpiperidin-1-yl)propoxy)phenyl)ethan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-14-11-15(2)13-19(12-14)9-4-10-21-18-7-5-17(6-8-18)16(3)20/h5-8,14-15H,4,9-13H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
PYBVHKIENNJVSY-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)CCCOC2=CC=C(C=C2)C(=O)C)C |
SMILES |
C[C@H]1C[C@H](C)CN(CCCOC2=CC=C(C(C)=O)C=C2)C1 |
Canonical SMILES |
CC1CC(CN(C1)CCCOC2=CC=C(C=C2)C(=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UCL-2173 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl}-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B546455.png)

![[1-(4-Fluoro)phenyl-2-methyl-5-(4-methylsulphonyl)phenyl-3-(2-n-propyloxyethyl)]-1Hpyrrole](/img/structure/B546499.png)
![2-Oxo-2H-chromene-3-carboxylic acid [4-(4-ethyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B547163.png)
![methyl 4-({[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}carbonyl)benzoate](/img/structure/B547405.png)

![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)
![(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B547773.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)


![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)
